molecular formula C15H10N4 B4254968 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate

3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate

Cat. No. B4254968
M. Wt: 246.27 g/mol
InChI Key: PKWWKUBPIDUDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate, also known as MQPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MQPA is a potent inhibitor of proteases, which are enzymes that play a crucial role in many biological processes. In

Scientific Research Applications

3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and agriculture. In medicine, 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has been shown to inhibit the activity of proteases that are involved in the progression of diseases such as cancer, Alzheimer's, and HIV. 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has also been used as a tool to study the function of proteases in different biological processes. In biotechnology, 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has been used to develop new protease inhibitors and to improve the production of recombinant proteins. In agriculture, 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has been used to develop new insecticides and herbicides that target proteases in pests and weeds.

Mechanism of Action

3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate inhibits the activity of proteases by binding to their active site, which prevents the protease from cleaving its substrate. 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has been shown to be a competitive inhibitor of many proteases, including serine proteases, cysteine proteases, and metalloproteases. 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has also been shown to be selective in its inhibition of proteases, which makes it a valuable tool for studying the function of specific proteases in different biological processes.
Biochemical and Physiological Effects:
3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has been shown to have various biochemical and physiological effects on cells and organisms. Inhibition of proteases by 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate can lead to the accumulation of proteins that are normally degraded by proteases, which can affect cellular processes such as signaling, metabolism, and apoptosis. 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has also been shown to have anti-inflammatory effects by inhibiting the activity of proteases that are involved in the inflammatory response. In addition, 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has been shown to have antiviral effects by inhibiting the activity of proteases that are involved in the replication of viruses such as HIV.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate in lab experiments is its potency and selectivity as a protease inhibitor. 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has been shown to be effective at inhibiting a wide range of proteases, which makes it a valuable tool for studying the function of proteases in different biological processes. However, one of the limitations of using 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate is its potential cytotoxicity at high concentrations, which can affect the viability of cells and organisms.

Future Directions

There are many future directions for the research and development of 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate. One direction is the optimization of the synthesis method to improve the yield and purity of 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate. Another direction is the development of new protease inhibitors based on the structure of 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate. These inhibitors could be used to target specific proteases that are involved in different diseases and biological processes. Additionally, the application of 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate in agriculture could be further explored to develop new insecticides and herbicides that are more effective and environmentally friendly. Overall, 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has great potential for further research and development in various fields.

properties

IUPAC Name

3-(2-methylquinolin-5-yl)pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4/c1-10-5-6-11-12(3-2-4-13(11)19-10)15-14(9-16)17-7-8-18-15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWWKUBPIDUDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)C3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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